molecular formula C7H13NO B13924245 1-Oxa-6-azaspiro[4.4]nonane

1-Oxa-6-azaspiro[4.4]nonane

Cat. No.: B13924245
M. Wt: 127.18 g/mol
InChI Key: DAQJDAJGMJYMLL-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[4.4]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-6-azaspiro[4.4]nonane typically involves radical chemistry. One common method includes the stannyl radical-promoted reaction of a uracil derivative possessing a 2,2-dibromovinyl group tethered at the C6 position . The reaction proceeds under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer (1,5-PHAT) followed by cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of radical chemistry and cyclization reactions are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, light source, and solvent, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-6-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-oxa-6-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 1-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[4.4]nonane

Comparison: 1-Oxa-6-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxa-6-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2

InChI Key

DAQJDAJGMJYMLL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCO2)NC1

Origin of Product

United States

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